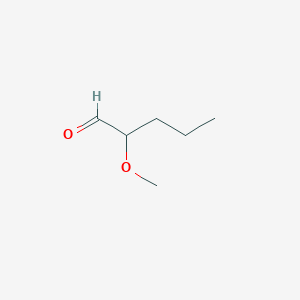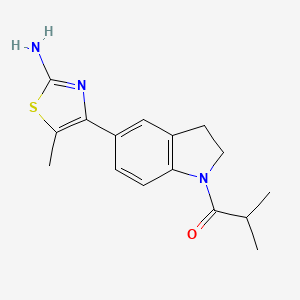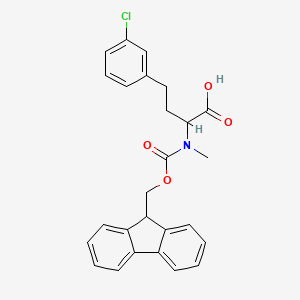
N-Fmoc-N-methyl-3-chloro-L-homophenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Fmoc-N-methyl-3-chloro-L-homophenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group, and a chlorine atom attached to the homophenylalanine backbone. This compound is primarily used in peptide synthesis and serves as a building block for the development of various peptides and proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-N-methyl-3-chloro-L-homophenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-homophenylalanine is protected using the Fmoc group. This is achieved by reacting L-homophenylalanine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Methylation: The protected amino acid is then subjected to methylation using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Chlorination: The final step involves the introduction of the chlorine atom. This can be achieved through various chlorination agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Fmoc-N-methyl-3-chloro-L-homophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, revealing the free amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like HBTU or DIC.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or thiourea in polar solvents.
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Deprotection: Free amino acid derivatives.
Coupling: Formation of peptide bonds leading to dipeptides or longer peptide chains.
Wissenschaftliche Forschungsanwendungen
N-Fmoc-N-methyl-3-chloro-L-homophenylalanine has several applications in scientific research:
Chemistry: Used as a building block in solid-phase peptide synthesis (SPPS) for the development of novel peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: Contributes to the design of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of N-Fmoc-N-methyl-3-chloro-L-homophenylalanine is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The methyl and chlorine groups can influence the compound’s reactivity and interaction with other molecules, thereby affecting the overall synthesis process. The molecular targets and pathways involved are typically related to the specific peptides or proteins being synthesized.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Fmoc-3-chloro-L-phenylalanine
- Fmoc-3-methyl-L-homophenylalanine
- Fmoc-N-methyl-L-leucine
Comparison
N-Fmoc-N-methyl-3-chloro-L-homophenylalanine is unique due to the presence of both a methyl group and a chlorine atom on the homophenylalanine backbone. This combination of functional groups can influence its reactivity and the properties of the resulting peptides. Compared to similar compounds, it offers distinct advantages in terms of steric and electronic effects, which can be leveraged in the design of specific peptides and proteins.
Eigenschaften
Molekularformel |
C26H24ClNO4 |
|---|---|
Molekulargewicht |
449.9 g/mol |
IUPAC-Name |
4-(3-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid |
InChI |
InChI=1S/C26H24ClNO4/c1-28(24(25(29)30)14-13-17-7-6-8-18(27)15-17)26(31)32-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-12,15,23-24H,13-14,16H2,1H3,(H,29,30) |
InChI-Schlüssel |
QXJMWPHIYLKJFP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(CCC1=CC(=CC=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride](/img/structure/B12313025.png)
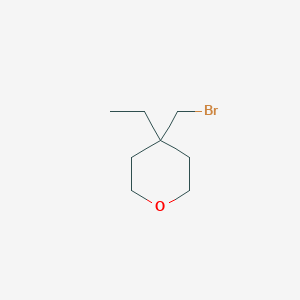

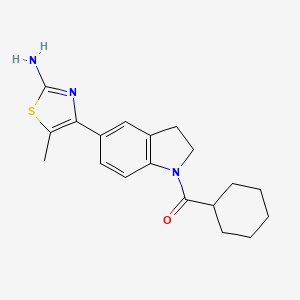
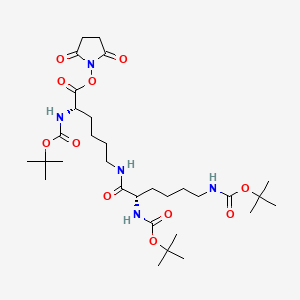
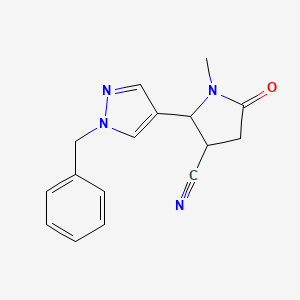
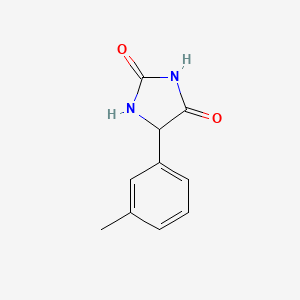
![{6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine](/img/structure/B12313061.png)
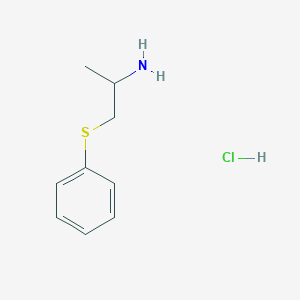
![7-[(2-Amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B12313076.png)
